

Physicochemical Properties of Tetrahydropyridine Isomers: A Technical Guide

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Compound of Interest

Compound Name: **Tetrahydropyridine**

Cat. No.: **B1245486**

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Introduction

Tetrahydropyridines (THPs) are a class of heterocyclic compounds that feature a six-membered ring containing one nitrogen atom and one double bond. Their structural isomers, distinguished by the position of the double bond, exhibit unique physicochemical properties that are of significant interest in medicinal chemistry and drug development. The **tetrahydropyridine** scaffold is a key structural motif in a variety of biologically active molecules and natural products.[1][2] A thorough understanding of the physicochemical properties of THP isomers is crucial for the design and optimization of novel therapeutics, influencing factors such as solubility, membrane permeability, and target binding.

This technical guide provides a comprehensive overview of the core physicochemical properties of three primary **tetrahydropyridine** isomers: **1,2,3,4-tetrahydropyridine**, **1,2,3,6-tetrahydropyridine**, and **2,3,4,5-tetrahydropyridine**. The guide summarizes available quantitative data, details relevant experimental protocols for property determination, and presents logical workflows for their analysis.

Physicochemical Properties of Tetrahydropyridine Isomers

The physicochemical properties of the **tetrahydropyridine** isomers are summarized in the tables below. It is important to note that experimental data for all properties of each isomer are not readily available in the literature. In such cases, predicted values from computational models are provided and clearly indicated.

Table 1: General Properties of **Tetrahydropyridine** Isomers

Property	1,2,3,4-Tetrahydropyridine	1,2,3,6-Tetrahydropyridine	2,3,4,5-Tetrahydropyridine
Molecular Formula	C ₅ H ₉ N	C ₅ H ₉ N	C ₅ H ₉ N
Molar Mass	83.13 g/mol	83.13 g/mol [3]	83.13 g/mol [4]
CAS Number	37497-65-7[5]	694-05-3[3]	505-18-0[4]

Table 2: pKa and logP of **Tetrahydropyridine** Isomers

Isomer	pKa	logP
1,2,3,4-Tetrahydropyridine	Predicted: ~9-10 (as a cyclic amine)	Predicted: ~0.8-1.2 (based on derivatives)
1,2,3,6-Tetrahydropyridine	Predicted: ~9-10 (as a cyclic amine)	0.5[3]
2,3,4,5-Tetrahydropyridine	Predicted: ~5-7 (as a cyclic imine)[6][7]	Calculated: 1.241[8]

Table 3: Physical Properties of **Tetrahydropyridine** Isomers

Isomer	Boiling Point (°C)	Melting Point (°C)	Density (g/mL)	Water Solubility
1,2,3,4-Tetrahydropyridine	Data not available	Data not available	Data not available	Expected to be soluble[9]
1,2,3,6-Tetrahydropyridine	108[1]	-48[1]	0.911 at 25°C[1]	Insoluble[3]
2,3,4,5-Tetrahydropyridine	Data not available	Data not available	Data not available	Soluble[10]

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are generalized methods that can be adapted for the specific analysis of **tetrahydropyridine** isomers, taking into account their potential volatility and basicity.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the conjugate acids of the **tetrahydropyridine** isomers can be determined by potentiometric titration. This method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added.

Materials and Equipment:

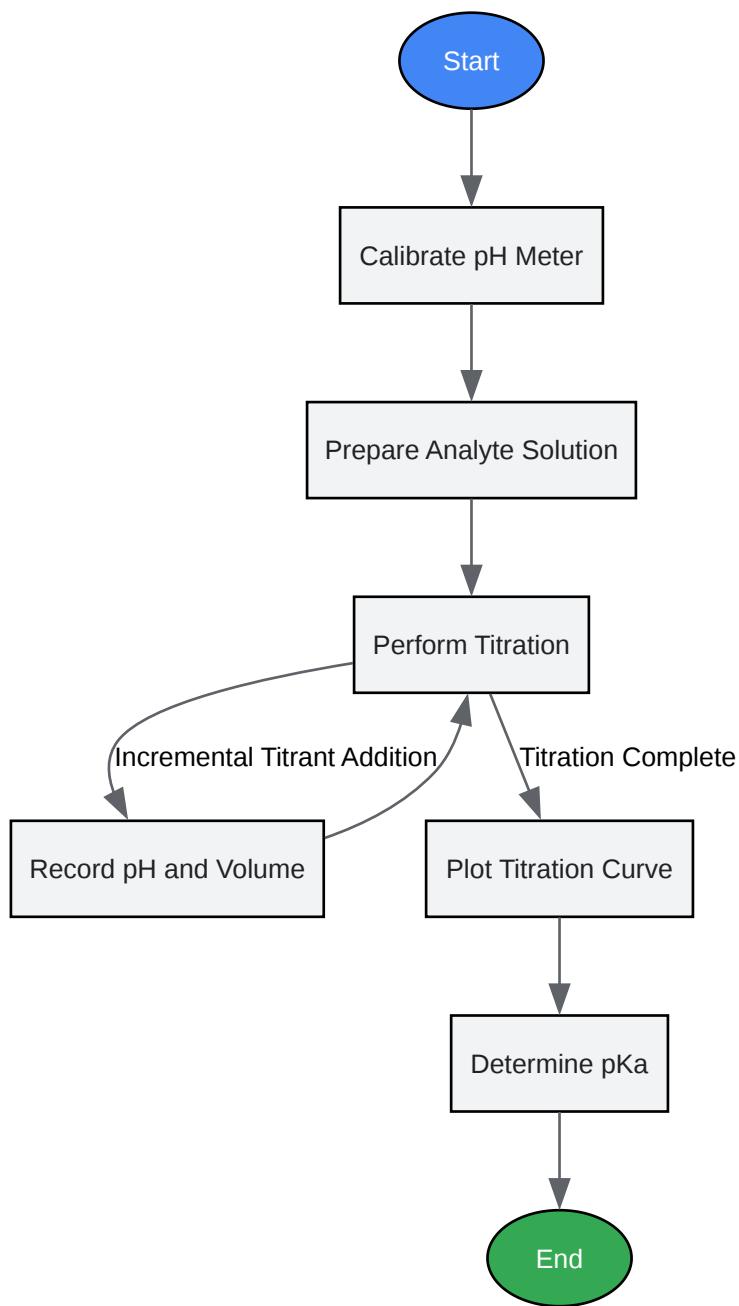
- pH meter with a combination glass electrode
- Calibrated automatic burette
- Magnetic stirrer and stir bar
- Jacketed titration vessel with temperature control
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

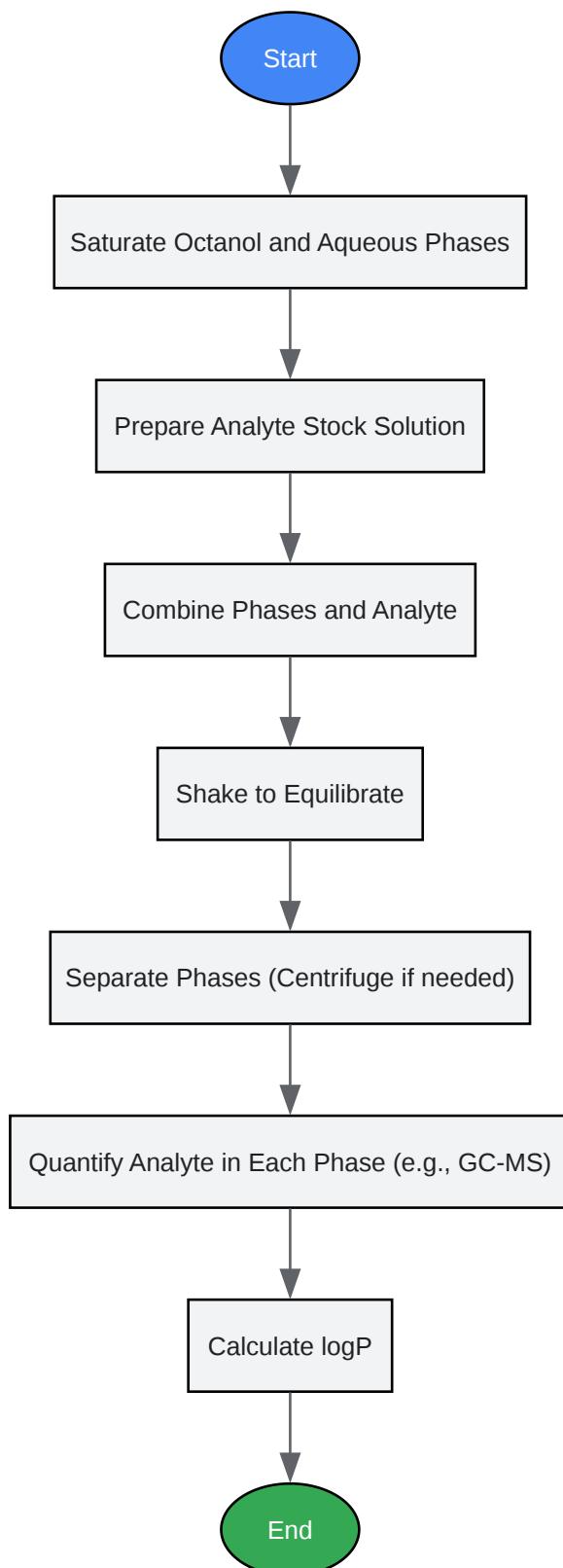
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- High-purity water (degassed)
- The **tetrahydropyridine** isomer of interest

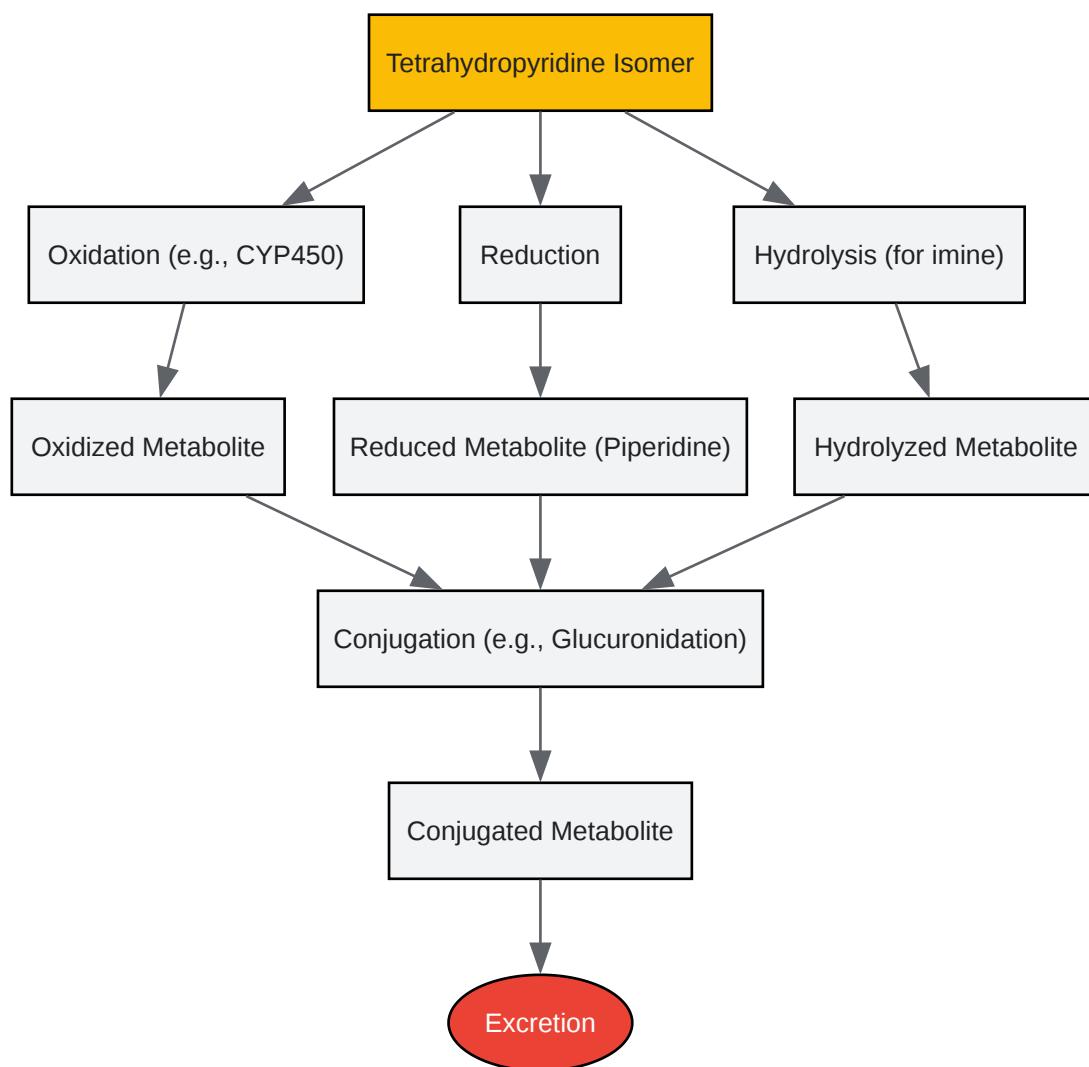
Procedure:

- Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.
- Sample Preparation: Accurately weigh a known amount of the **tetrahydropyridine** isomer and dissolve it in a known volume of high-purity water. Due to the volatility of these compounds, it is recommended to work in a well-ventilated fume hood and to minimize headspace in the sample container.
- Titration Setup: Transfer the sample solution to the titration vessel. If the sample is a free base, it will be titrated with a standardized acid (HCl). If the sample is a salt, it will be titrated with a standardized base (NaOH).
- Titration: Begin the titration by adding the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
- Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve. For a monoprotic base, the pKa of the conjugate acid is equal to the pH at the half-equivalence point. More accurate values can be obtained by calculating the first and second derivatives of the titration curve to precisely locate the equivalence point.

Diagram of Potentiometric Titration Workflow:







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